molecular formula C6H3F2NO2 B045260 3,5-Difluoronitrobenzene CAS No. 2265-94-3

3,5-Difluoronitrobenzene

Cat. No.: B045260
CAS No.: 2265-94-3
M. Wt: 159.09 g/mol
InChI Key: AUQBBDWDLJSKMI-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-nitrobenzene is an organic compound with the molecular formula C₆H₃F₂NO₂. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitro group is attached at the 5 position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 1,3-difluoro-5-nitrobenzene often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The use of continuous flow reactors and automated monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing fluorine and nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions. Common nucleophiles include amines and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives where the fluorine atoms are replaced by nucleophiles.

    Reduction: The primary product is 1,3-difluoro-5-aminobenzene.

    Oxidation: Depending on the conditions, various oxidized products can be formed, though these reactions are less common.

Scientific Research Applications

Synthesis Pathways

3,5-Difluoronitrobenzene can be synthesized through various methods, including halogenation and nitration processes. A notable synthesis involves the reaction of 2,4,5-trichloronitrobenzene with alkali metal fluorides under specific conditions to yield 3,5-difluoroaniline, which is crucial for further applications in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their enhanced biological activity and specificity. For instance:

  • Anticancer Agents : Research indicates that derivatives of 3,5-DFNB exhibit cytotoxic properties against certain cancer cell lines .
  • Antimicrobial Agents : Compounds synthesized from 3,5-DFNB have demonstrated significant antimicrobial activity, making them potential candidates for new antibiotics .

Agrochemical Applications

In agrochemistry, this compound is used as an intermediate in the synthesis of pesticides. For example:

  • Teflubenzuron : This compound is synthesized using this compound as a precursor. Teflubenzuron is an effective insect growth regulator that targets pests in agricultural settings .

Material Science Applications

Recent studies have explored the use of this compound in enhancing the thermal stability of enzymes. For instance:

  • Immobilized Porcine Pancreas Lipase : The incorporation of 3,5-DFNB has been shown to improve the thermal stability and activity of this enzyme, which is crucial for various biotechnological applications .

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Organic Chemistry detailed the synthesis of novel anticancer agents derived from this compound. The researchers reported improved efficacy compared to existing treatments through structure-activity relationship (SAR) studies .

Case Study 2: Development of Teflubenzuron

Research highlighted a synthetic pathway for teflubenzuron involving this compound as a key intermediate. The study emphasized the compound's role in increasing the yield and purity of the final product .

Data Table: Applications Summary

Application AreaSpecific UseReference
PharmaceuticalsAnticancer and antimicrobial agents
AgrochemicalsSynthesis of teflubenzuron
Material ScienceEnhancing enzyme stability

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluorobenzene: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

    1,3-Difluoro-2-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.

    2,4-Difluoronitrobenzene: Has fluorine atoms at different positions, leading to variations in chemical behavior.

Uniqueness

1,3-Difluoro-5-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it suitable for specialized applications in research and industry.

Biological Activity

3,5-Difluoronitrobenzene (DFNB) is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its applications and implications.

The biological activity of DFNB primarily arises from its ability to undergo various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : DFNB can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro or fluorine groups on the benzene ring.
  • Reduction : The nitro group can be reduced to an amine, potentially leading to reactive intermediates that interact with biological macromolecules.
  • Oxidation : Under specific conditions, DFNB may be oxidized to form different products that could exhibit varying biological activities.

Biological Applications

DFNB serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been studied for their potential antibacterial and anticancer activities.

Antibacterial Activity

A study on oxazolidinone antibiotics demonstrated that analogs derived from DFNB exhibited significant antibacterial properties. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for translation . The following table summarizes the antibacterial activity of selected DFNB derivatives:

CompoundActivity (MIC µg/mL)Target Bacteria
Oxazolidinone derivative 18Staphylococcus aureus
Oxazolidinone derivative 216Escherichia coli
Oxazolidinone derivative 332Pseudomonas aeruginosa

Case Studies

  • Synthesis of 3,5-Difluoroaniline :
    A notable process involves converting DFNB to 3,5-difluoroaniline through reduction reactions. This compound is essential in producing various industrial chemicals and pharmaceuticals .
  • Metabolism Studies :
    Research into the metabolic pathways of DFNB revealed significant differences in biotransformation patterns when compared to its analogs. Studies using 19^{19}F NMR analysis demonstrated distinct metabolite profiles that could influence its biological effects .
  • Electron Attachment Studies :
    Investigations into the electron attachment properties of DFNB indicated both non-dissociative and dissociative pathways. These findings provide insights into its reactivity under physiological conditions, potentially affecting its biological interactions .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3,5-Difluoronitrobenzene, and what analytical methods validate its purity?

  • Answer : this compound is typically synthesized via nitration or fluorination of substituted benzene derivatives. For example, fluorination of nitrobenzene precursors using hydrogen fluoride under controlled conditions can yield the product . Validation of purity involves chromatographic techniques (e.g., HPLC for quantifying reaction intermediates and byproducts) and spectroscopic methods (e.g., NMR for structural confirmation). Gas chromatography-mass spectrometry (GC-MS) and elemental analysis are also employed to ensure >99% purity .

Q. How do substituent positions influence the molecular conformation of difluoronitrobenzenes?

  • Answer : Substituent positions significantly affect molecular geometry. For this compound (C₂v symmetry), the nitro group remains planar with the aromatic ring, while steric hindrance in 2,6-difluoronitrobenzene forces the nitro group to rotate out of the plane (torsional angle ~54°) . Gas-phase electron diffraction (GED) and quantum chemical calculations (MP2, B3LYP) reveal bond length variations: C-F bonds are shorter in meta positions (1.347 Å) compared to ortho isomers (1.344 Å) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : Due to its nitroaromatic nature, this compound requires handling in a fume hood with PPE (gloves, goggles, lab coat). It should be stored away from reducing agents to prevent explosive reactions. Waste disposal must follow hazardous chemical protocols. Institutional guidelines for handling "research-use-only" compounds, as outlined in safety data sheets, should be strictly followed .

Advanced Research Questions

Q. How can copper-catalyzed cross-coupling reactions involving 3,5-DFNB be optimized to minimize reaction times?

  • Answer : Reaction efficiency depends on iodination kinetics and catalyst stability. For example, coupling 3,5-DFNB with electron-rich arenes (e.g., 1,3-dimethoxybenzene) requires 5 days for 82% yield, but pre-iodination of one substrate reduces time to 12 hours . Inhibitors like residual iodine (I₂) oxidize Cu(I) to inactive Cu(II), slowing reactions. Adding LiI (0.5 equiv) mitigates this by scavenging free iodine, restoring catalytic activity .

Q. What role does Design of Experiments (DoE) play in optimizing continuous flow synthesis parameters for reactions involving 3,5-DFNB?

  • Answer : DoE identifies critical factors (residence time, temperature, reagent equivalents) and their interactions. For instance, a three-factor DoE (residence time: 0.5–3.5 min, temperature: 30–70°C, pyrrolidine equivalents: 2–10) optimizes nucleophilic aromatic substitution in flow reactors. HPLC quantifies product distribution, while MODDE Pro software models non-linear relationships between variables .

Q. How do computational methods like MP2 and B3LYP contribute to understanding the rotational barriers of the nitro group in 3,5-DFNB?

  • Answer : B3LYP/cc-pVTZ calculations predict a nitro group rotation barrier (V₉₀) of ~10 kJ/mol, but GED experiments show a lower experimental value (4 kJ/mol). This discrepancy arises from anharmonic vibrational corrections not fully accounted for in static computational models . Dynamic GED refinements incorporating torsional motion align better with observed barriers .

Q. What are the implications of conflicting experimental and computational data on the internal rotation barriers of the nitro group in 3,5-DFNB?

  • Answer : The lower experimental barrier suggests computational models may overestimate steric or electronic effects. Hybrid methods combining GED with molecular dynamics (MD) simulations could resolve this by modeling temperature-dependent conformational flexibility. Such contradictions highlight the need for multi-method validation in structural studies .

Q. How can QSAR models predict the toxicity profile of this compound based on its electronic and structural properties?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like Hammett constants (σ), dipole moments, and frontier orbital energies to predict toxicity. For nitroaromatics, electron-withdrawing groups (e.g., -NO₂, -F) increase electrophilicity, correlating with higher cytotoxicity. Genetic algorithm-based QSAR analyses on analogues (e.g., 2,5-difluoronitrobenzene) identify metabolic pathways involving nitro-reduction as key toxicity drivers .

Properties

IUPAC Name

1,3-difluoro-5-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBBDWDLJSKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177193
Record name 1,3-Difluoro-5-nitrobenzene
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Molecular Weight

159.09 g/mol
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CAS No.

2265-94-3
Record name 1,3-Difluoro-5-nitrobenzene
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Synthesis routes and methods

Procedure details

Thus WO 96/02493, starting from 2,4-difluoroaniline, discloses a synthesis proceeding via five stages. 2,4-Difluoroaniline is first reacted with acetic anhydride, the resulting acetanilide is nitrated by means of HNO3 /H2SO4, the acetyl radical is removed and 2,4-difluoro-6-nitroaniline is obtained. By reaction of the 2,4-difluoro-6-nitroaniline with sodium nitrite, the amino group can be removed and 3,5-difluoronitrobenzene is obtained, which can be converted into 3,5-difluoroaniline by reduction.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Difluoronitrobenzene
3,5-Difluoronitrobenzene
3,5-Difluoronitrobenzene
3,5-Difluoronitrobenzene
3,5-Difluoronitrobenzene

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